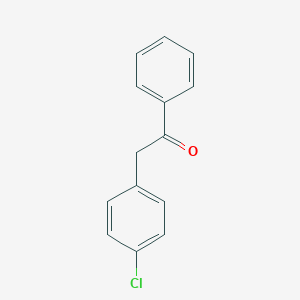
2-(4-Chlorophenyl)-1-phenylethanone
Cat. No. B106820
Key on ui cas rn:
6332-83-8
M. Wt: 230.69 g/mol
InChI Key: HGIDMJOUQKOWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06017910
Procedure details


To a suspension of aluminum chloride (1.27 g, 9.52 mmol) in 30 ml dry benzene under nitrogen was added at room temperature 4-chlorophenylacetyl chloride (1.80 g, 9.52 mmol) over a period of 30 minutes as a solution in 10 ml benzene. The resulting clear, pale yellow solution was refluxed for six hours. After cooling to room temperature, the resulting grey-brown solution was poured into 100 ml ice water. The layers were separated and the aqueous portion extracted with benzene (1×20 ml). The combined organic portions were washed with water (2×30 ml), 10% NaOH (1×30 ml), water (1×30 ml), and brine (1×30 ml), and dried over magnesium sulfate. Filtration through Celite afforded, after concentration in vacuo, 2.18 g of the ketone as a white crystalline solid (99% crude yield): Rf 0.46 (benzene); 1H NMR (CDCl3) 8.03 (d, J=7.2 Hz, 2H), 7.63-7.21 (m, 7H), 4.29 (s, 2H). A portion (ca. 1 g) of the ketone was recrystallized from 75 ml boiling pet. ether/ethanol (5:1) to give a fluffy white crystalline solid: m.p. 132.5-134.0° C. (lit. m.p. 135-136° C.; Loeshorn, C. H. et al., J. Org. Chem. 48:4409 (1983)).




[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13](Cl)=[O:14])=[CH:8][CH:7]=1>C1C=CC=CC=1>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:14])=[CH:8][CH:7]=1 |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.27 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)CC(=O)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting clear, pale yellow solution was refluxed for six hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous portion extracted with benzene (1×20 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic portions were washed with water (2×30 ml), 10% NaOH (1×30 ml), water (1×30 ml), and brine (1×30 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration through Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
after concentration in vacuo, 2.18 g of the ketone as a white crystalline solid (99% crude yield)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A portion (ca. 1 g) of the ketone was recrystallized from 75 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a fluffy white crystalline solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=C(C=C1)CC(=O)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
